molecular formula C21H21NS B1331358 2-(Tritylthio)ethanamine CAS No. 1095-85-8

2-(Tritylthio)ethanamine

Cat. No. B1331358
CAS RN: 1095-85-8
M. Wt: 319.5 g/mol
InChI Key: XZOWICPSVWHCTC-UHFFFAOYSA-N
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Patent
US07273904B2

Procedure details

Triphenylmethanol (22.9 g, 88 mmol) was added to a solution of 2-aminoethanethiol hydrochloride in trifluroacetic acid (TFA, 40 mL). The resulting solution was stirred at room temperature for about 40 min. The TFA was then removed under reduced pressure and the residue was triturated with diethyl ether. The white precipitate that formed was filtered, partitioned with aqueous NaOH (40 mL, 1N), and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4. The product was obtained as a white solid after solvent evaporation (23.8 g, yield 85%). ESI-MS(m/z): 320 (M+H+). 1H NMR δD (CDCl3): 7.21˜7.43 (m, 15H, phenyl), 2.58 (t, 2H, SCH2), 2.32 (t, 2H, CH2N).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:22][CH2:23][CH2:24][SH:25]>FC(F)(F)C(O)=O>[C:7]([S:25][CH2:24][CH2:23][NH2:22])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for about 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
The white precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
partitioned with aqueous NaOH (40 mL, 1N)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product was obtained as a white solid
CUSTOM
Type
CUSTOM
Details
after solvent evaporation (23.8 g, yield 85%)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.